3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile
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Overview
Description
3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a pyrrolidinone ring attached to a benzonitrile moiety with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-chloro-4-aminobenzonitrile with 2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The pyrrolidinone ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzonitrile derivatives.
Reduction: Formation of 3-chloro-4-(2-aminopyrrolidin-1-YL)benzonitrile.
Oxidation: Formation of oxidized pyrrolidinone derivatives.
Scientific Research Applications
3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in the development of selective androgen receptor modulators (SARMs) and other bioactive molecules.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. The pyrrolidinone ring and benzonitrile moiety contribute to its binding affinity and selectivity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2-oxopyrrolidin-1-yl)benzonitrile: Lacks the chlorine substituent but shares the pyrrolidinone and benzonitrile structure.
3-Chloro-4-(2-aminopyrrolidin-1-YL)benzonitrile: A reduced form with an amine group instead of the nitrile.
2-(2-oxopyrrolidin-1-yl)acetamides: Similar pyrrolidinone structure but with different substituents.
Uniqueness
3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where such characteristics are desired .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-4-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9ClN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
LXDBJMJXWIMMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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